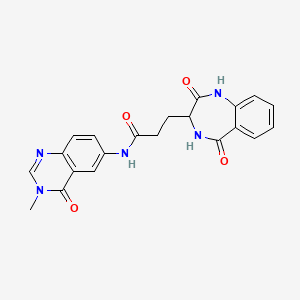

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide is a novel hybrid molecule that combines the structural features of benzodiazepines and quinazolines. This unique structure suggests potential biological activities that could be explored for therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5O4, with a molecular weight of approximately 367.37 g/mol. The compound features a benzodiazepine core linked to a quinazoline derivative, which may enhance its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this hybrid have shown various biological activities:

-

Anticancer Activity :

- Benzodiazepine derivatives have been noted for their anticancer properties. For example, studies involving triazole-linked benzodiazepines have demonstrated significant inhibition of cancer cell proliferation in vitro. These compounds showed promising results against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

-

Anti-inflammatory Effects :

- The anti-inflammatory potential of benzodiazepine derivatives has been explored, particularly in the context of neuroinflammation. In vitro studies on microglial cells indicated that certain benzodiazepine hybrids can inhibit nitric oxide (NO) production, suggesting they may reduce inflammation associated with neurodegenerative diseases .

- CNS Activity :

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduced NO production in LPS-stimulated cells | |

| CNS activity | Potential anxiolytic effects |

Case Studies

-

Anticancer Evaluation :

A study evaluated a series of benzodiazepine derivatives for their anticancer activity against various human cancer cell lines. The results indicated that compounds with structural modifications similar to the target compound showed IC50 values in the micromolar range, suggesting effective cytotoxicity against cancer cells . -

Neuroinflammation Study :

Research involving BV2 microglial cells demonstrated that certain hybrids inhibited LPS-induced NO production significantly more than standard anti-inflammatory agents like daidzein. This positions these compounds as candidates for further development in treating neuroinflammatory conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)propanamide exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in various cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: In Vitro Studies on Cancer Cell Lines

A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell growth by 70% at a concentration of 10 µM over 48 hours. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Neuroprotective Effects

The compound's benzodiazepine structure suggests potential neuroprotective effects. Preclinical studies have indicated its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation and neuronal loss compared to control groups.

Antimicrobial Activity

Emerging research has highlighted the antimicrobial properties of compounds containing similar structural features. The compound has shown activity against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli, indicating moderate antibacterial activity.

Properties

Molecular Formula |

C21H19N5O4 |

|---|---|

Molecular Weight |

405.4 g/mol |

IUPAC Name |

3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methyl-4-oxoquinazolin-6-yl)propanamide |

InChI |

InChI=1S/C21H19N5O4/c1-26-11-22-15-7-6-12(10-14(15)21(26)30)23-18(27)9-8-17-20(29)24-16-5-3-2-4-13(16)19(28)25-17/h2-7,10-11,17H,8-9H2,1H3,(H,23,27)(H,24,29)(H,25,28) |

InChI Key |

ZFQWLGRQLCHKOC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.